UNC6852 is a highly selective, VHL-recruiting Proteolysis-Targeting Chimera (PROTAC) designed to degrade the Polycomb Repressive Complex 2 (PRC2). By utilizing an EED226-derived ligand, UNC6852 binds the WD40 aromatic cage of the embryonic ectoderm development (EED) protein with an IC50 of 247 nM, subsequently recruiting the CRL2^VHL E3 ubiquitin ligase [1]. Unlike traditional small-molecule inhibitors that merely block enzymatic function, this bivalent degrader physically eliminates the core PRC2 components—EED, EZH2, and SUZ12—achieving a maximum degradation (Dmax) of over 94% . This complete removal of the complex provides a critical tool for procurement teams and researchers requiring true functional knockout of PRC2 scaffolding and catalytic activities without the off-target toxicity often associated with broad-spectrum epigenetic agents.
Generic substitution with traditional PRC2 inhibitors, such as EED226 or Tazemetostat, fundamentally fails when researchers need to assess the full biological role of the PRC2 complex[1]. Standard inhibitors only block the histone methyltransferase (HMT) activity of EZH2, leaving the physical protein complex intact and allowing its scaffolding functions to continue mediating chromatin interactions. Furthermore, traditional catalytic inhibitors are frequently compromised by EZH2 gain-of-function mutations prevalent in various cancers. UNC6852 overcomes these limitations by routing the entire wild-type or mutant complex to the proteasome for degradation, effectively mirroring the phenotypic results of CRISPR/Cas9 genetic ablation but with the precise temporal and dose-dependent control of a small molecule [1]. Procuring UNC6852 is therefore mandatory for assays where the physical presence of the PRC2 complex confounds target validation.
UNC6852 drives the simultaneous degradation of multiple PRC2 subunits, achieving a DC50 of 0.31-0.79 μM for EED and 0.30-0.67 μM for EZH2, with a Dmax exceeding 94% in target cell lines . In contrast, its parent inhibitor EED226 only binds the complex without inducing ubiquitination, leaving EZH2 and EED protein levels at 100% of baseline. This physical clearance translates to a 51% reduction in H3K27me3 levels after 72 hours [1].
| Evidence Dimension | Protein levels of PRC2 components (EED, EZH2) |
| Target Compound Data | DC50 = 0.30-0.79 μM, Dmax > 94% |
| Comparator Or Baseline | EED226 (0% degradation, intact protein levels) |
| Quantified Difference | Complete physical removal vs. mere catalytic inhibition |
| Conditions | HeLa and B lymphoblast cell lines, 24-72 hour treatment |
Buyers must select the PROTAC over the inhibitor when the experimental model requires the physical absence of the PRC2 scaffold rather than just enzymatic silencing.
Traditional EZH2 inhibitors often show reduced efficacy in diffuse large B-cell lymphoma (DLBCL) models harboring specific EZH2 gain-of-function mutations. UNC6852 bypasses this resistance mechanism by targeting the EED subunit to degrade the entire complex, successfully eliminating both wild-type and mutant EZH2 proteins [1]. This results in potent anti-proliferative effects in mutant DLBCL systems where standard catalytic inhibitors fail to achieve complete disease modeling.
| Evidence Dimension | Degradation of mutant EZH2 and anti-proliferative efficacy |
| Target Compound Data | Complete degradation of mutant EZH2 and halted proliferation |
| Comparator Or Baseline | Standard EZH2 inhibitors (vulnerable to mutation-driven resistance) |
| Quantified Difference | Restored anti-proliferative efficacy in resistant cell lines |
| Conditions | DLBCL cell lines with EZH2 gain-of-function mutations |
Procuring UNC6852 is essential for oncology researchers modeling inhibitor-resistant lymphomas, ensuring reliable target engagement regardless of EZH2 mutation status.
A common bottleneck in PROTAC procurement is poor aqueous solubility and handling difficulty. UNC6852 demonstrates excellent formulation compatibility, achieving stable, clear solutions at ≥ 5 mg/mL (6.00 mM) in standard in vivo vehicles (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline). Furthermore, its high purity and lack of cellular toxicity at concentrations up to 30 μM ensure that in vitro assays remain free from vehicle-induced artifacts or off-target cytotoxicity, guaranteeing high reproducibility in laboratory workflows[1].
| Evidence Dimension | Formulation solubility and cytotoxicity threshold |
| Target Compound Data | ≥ 5 mg/mL in standard co-solvents; no toxicity up to 30 μM |
| Comparator Or Baseline | Standard PROTACs (often suffer from poor solubility and high baseline toxicity) |
| Quantified Difference | Stable 6.00 mM working solutions with a >30 μM toxicity window |
| Conditions | In vivo formulation matrices and HeLa cell viability assays |
Ensures seamless integration into both in vitro high-throughput screens and in vivo dosing protocols without requiring complex, custom solvent systems.
Because UNC6852 physically removes the PRC2 complex rather than just inhibiting its methyltransferase activity, it is the optimal procurement choice for studies investigating the non-catalytic, scaffolding roles of EED and EZH2 in chromatin architecture [1].
UNC6852 is highly recommended for oncology screening programs utilizing DLBCL cell lines with EZH2 gain-of-function mutations. Its ability to degrade mutant EZH2 provides a robust alternative to traditional inhibitors that suffer from mutation-driven resistance [1].
Leveraging its validated solubility profile (≥ 5 mg/mL in standard vehicles), UNC6852 is highly suitable for procurement in preclinical in vivo studies requiring stable formulation and reliable target engagement without vehicle-induced toxicity.